molecular formula C8H16F3N B8300527 N-butyl-4,4,4-trifluorobutan-1-amine

N-butyl-4,4,4-trifluorobutan-1-amine

Cat. No.: B8300527
M. Wt: 183.21 g/mol
InChI Key: UDCQDHOOXHAGTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Fluorinated Organic Compounds in Chemical Research

The introduction of fluorine into organic molecules can dramatically alter their properties. chimia.ch In medicinal chemistry, fluorination is a widely used strategy to enhance a drug candidate's metabolic stability, bioavailability, and binding affinity. mdpi.comresearchgate.net The strong carbon-fluorine bond is more resistant to metabolic degradation compared to a carbon-hydrogen bond, which can lead to a longer drug half-life. chimia.chmdpi.com Furthermore, the high electronegativity of fluorine can influence the acidity or basicity of nearby functional groups and create favorable electrostatic interactions with biological targets. mdpi.com It is estimated that approximately 25% of small-molecule drugs currently in clinical use contain at least one fluorine atom. nih.gov In materials science, fluorinated compounds are essential for creating polymers with high thermal stability and chemical resistance, such as Teflon, as well as advanced liquid crystals for display technologies. nih.govnumberanalytics.com

The Role of Aliphatic Fluorinated Amines in Modern Synthetic Design

Within the broad class of organofluorine compounds, aliphatic fluorinated amines have emerged as particularly valuable building blocks. alfa-chemistry.com The amine functional group is a key pharmacophore in many bioactive molecules, and its basicity is a critical determinant of a compound's pharmacokinetic profile. Introducing fluorine, especially an electron-withdrawing trifluoromethyl (-CF3) group, can significantly lower the basicity (pKa) of the amine. wikipedia.org This modulation can be crucial for optimizing a drug's solubility, cell permeability, and off-target interactions. The presence of fluorine can also increase a molecule's lipophilicity, or its ability to dissolve in fats and lipids, which can enhance its transport across biological membranes. numberanalytics.comnih.gov Consequently, synthetic chemists are increasingly focused on developing efficient methods for the synthesis of diverse fluorinated amines to expand the available chemical space for drug discovery and other applications. alfa-chemistry.comacs.org

Structural Context of N-butyl-4,4,4-trifluorobutan-1-amine within Fluorinated Building Blocks

This compound is a secondary aliphatic amine that exemplifies the strategic design of a fluorinated building block. Its structure combines several key features: a terminal trifluoromethyl group, a four-carbon aliphatic chain, and a secondary amine functionalized with an n-butyl group.

Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group is responsible for many of the compound's unique properties. wikipedia.org It significantly increases the lipophilicity of the molecule and lowers the basicity of the nitrogen atom due to its inductive effect. mdpi.comwikipedia.org

This combination of features makes this compound a versatile intermediate. It can be used to introduce the trifluorobutyl moiety into various molecular scaffolds through reactions typical of secondary amines, such as N-alkylation, acylation, and reductive amination. The presence of the trifluoromethyl group provides a stable, lipophilic, and metabolically robust feature to the target molecule.

Below are tables detailing the known physicochemical properties of the parent compound, 4,4,4-trifluorobutan-1-amine, and its hydrochloride salt, which provide context for the properties of its N-butyl derivative.

Physicochemical Properties of 4,4,4-Trifluorobutan-1-amine

PropertyValueSource
Molecular FormulaC4H8F3N nih.gov
Molecular Weight127.11 g/mol nih.gov
IUPAC Name4,4,4-trifluorobutan-1-amine nih.gov
CAS Number819-46-5 nih.gov
Basic pKa9.7 nih.gov

Computed Properties of 4,4,4-Trifluorobutan-1-amine Hydrochloride

PropertyValueSource
Molecular FormulaC4H9ClF3N nih.gov
Molecular Weight163.57 g/mol nih.govscbt.com
IUPAC Name4,4,4-trifluorobutan-1-amine;hydrochloride nih.gov
CAS Number84153-82-2 nih.govscbt.com
Hydrogen Bond Donor Count2 echemi.com
Hydrogen Bond Acceptor Count4 echemi.com
Rotatable Bond Count2 echemi.com

Properties

Molecular Formula

C8H16F3N

Molecular Weight

183.21 g/mol

IUPAC Name

N-butyl-4,4,4-trifluorobutan-1-amine

InChI

InChI=1S/C8H16F3N/c1-2-3-6-12-7-4-5-8(9,10)11/h12H,2-7H2,1H3

InChI Key

UDCQDHOOXHAGTP-UHFFFAOYSA-N

Canonical SMILES

CCCCNCCCC(F)(F)F

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of N Butyl 4,4,4 Trifluorobutan 1 Amine

Reaction Pathways and Intermediates Involving the Trifluorobutylamino Moiety

The trifluorobutylamino moiety dictates the primary modes of reaction for this molecule. The lone pair of electrons on the nitrogen atom serves as the principal site for nucleophilic and basic reactivity, though this is significantly modulated by the electronic influence of the trifluoromethyl group transmitted through the hydrocarbon chain.

Radical reactions involving amines often proceed via the formation of nitrogen-centered or carbon-centered radicals. While specific studies on radical-mediated coupling of N-butyl-4,4,4-trifluorobutan-1-amine are not extensively documented, potential pathways can be considered. The generation of a radical at the α-carbon to the nitrogen is a common pathway for amines, which can then participate in coupling reactions.

Furthermore, the presence of the trifluoromethyl group could influence radical stability. The cleavage of a C-F bond to generate a difluoro-radical intermediate is a known process for compounds where the CF₃ group is attached to a π-system, often requiring reductive conditions or photoredox catalysis. researchgate.net For an aliphatic compound like this compound, such C-F activation is less likely under typical radical conditions. Instead, radical abstraction of a hydrogen atom from the hydrocarbon chain is more probable. The resulting carbon-centered radicals could then engage in various coupling transformations. rsc.org Reagents like trifluoroiodomethane are often used to generate trifluoromethyl radicals for addition reactions, a field of study that provides context for the behavior of fluorinated radicals. wikipedia.org

The dominant reaction pathway for this compound is nucleophilic substitution, owing to the lone pair of electrons on the nitrogen atom. As a secondary amine, it can act as a nucleophile, attacking a wide range of electrophilic centers. msu.edu

Nucleophilic Reactions:

Alkylation: The amine can react with alkyl halides in an Sₙ2 reaction to form a tertiary amine. This reaction would result in the formation of a trialkylammonium salt, which can be deprotonated by a base to yield the neutral tertiary amine.

Acylation: Reaction with acyl chlorides or anhydrides will yield the corresponding N,N-disubstituted amide. This is a common transformation for primary and secondary amines.

Condensation with Carbonyls: It can react with aldehydes and ketones to form an unstable carbinolamine intermediate, which can then dehydrate to form an enamine (if the carbonyl compound has an α-hydrogen) or an iminium ion.

The nucleophilicity of the nitrogen in this compound is attenuated compared to its non-fluorinated analog, N-butylbutan-1-amine. This is due to the strong electron-withdrawing inductive effect of the distal CF₃ group, which pulls electron density away from the nitrogen, making its lone pair less available for donation. The n-butyl group provides some steric hindrance around the nitrogen atom, which may slow the rate of substitution with bulky electrophiles.

Electrophilic Substitution: Electrophilic substitution is not a characteristic reaction for aliphatic amines like this compound. This class of reaction typically involves the substitution of a hydrogen atom on an electron-rich aromatic ring, which is absent in this molecule.

The trifluoromethyl group exerts a strong inductive effect that influences the reactivity of the adjacent C-H bonds. The protons on the carbon atom at the C-3 position (adjacent to the CF₃ group) are rendered more acidic compared to those in a typical alkane chain. This increased acidity suggests that under sufficiently strong basic conditions, deprotonation could occur to generate a carbanion intermediate. This intermediate could then be trapped by an electrophile, allowing for functionalization of the hydrocarbon chain at the position α to the CF₃ group.

While direct examples for this specific amine are scarce, the functionalization of α-trifluoromethyl carbonyl compounds via enolate intermediates is a well-established strategy. nih.gov Similarly, methods for the selective functionalization of a single C-F bond in trifluoromethyl alkenes have been developed, highlighting the unique reactivity imparted by this group. researchgate.net These related transformations support the potential for selective functionalization of the hydrocarbon chain in this compound under appropriate reaction conditions.

Influence of the Trifluoromethyl Group on Amine Basicity and Reactivity

The trifluoromethyl group has a profound impact on the basicity of the amine. As a potent electron-withdrawing group, it significantly reduces the electron density on the nitrogen atom via a negative inductive effect (-I effect). This destabilizes the corresponding ammonium cation formed upon protonation, thereby lowering the amine's basicity (i.e., increasing the pKa of the conjugate acid is less favorable).

The basic pKa of the parent primary amine, 4,4,4-trifluorobutylamine, has been reported as 9.7. nih.gov In comparison, the pKa of the conjugate acid of the non-fluorinated n-butylamine is approximately 10.78. wikipedia.org This difference of over one pKa unit demonstrates the substantial base-weakening effect of the CF₃ group, even when separated from the nitrogen by three carbon atoms.

The addition of an n-butyl group to form the secondary amine this compound introduces a weakly electron-donating alkyl group. Generally, secondary amines are slightly more basic than primary amines in the gas phase. In solution, the trend is more complex due to solvation effects, but the n-butyl group is expected to slightly increase the basicity compared to 4,4,4-trifluorobutylamine. However, this effect is minor compared to the dominant electron-withdrawing influence of the trifluoromethyl group. Consequently, this compound is expected to be a significantly weaker base than typical dialkylamines. nih.gov This reduced basicity directly correlates with reduced nucleophilicity, affecting the rates of its reactions with electrophiles. nih.gov

Compound NameStructurepKa of Conjugate AcidEffect
n-ButylamineCH₃(CH₂)₃NH₂~10.78Reference alkylamine
4,4,4-Trifluorobutan-1-amineCF₃(CH₂)₃NH₂~9.7CF₃ group significantly reduces basicity
This compoundCF₃(CH₂)₃NH(CH₂)₃CH₃Estimated >9.7N-butyl group slightly increases basicity relative to the primary fluorinated amine
Dibutylamine(CH₃(CH₂)₃)₂NH~11.25Reference dialkylamine (non-fluorinated)

Catalytic Transformations Involving Fluorinated Amine Substrates

Fluorinated amines and their derivatives are valuable in various catalytic applications due to their unique electronic and physical properties, such as modified basicity, increased lipophilicity, and metabolic stability. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Chiral amines are a cornerstone of this field, particularly in enamine and iminium ion catalysis. While there are no specific reports detailing the use of this compound as an organocatalyst, its properties suggest potential applications.

The attenuated basicity of fluorinated amines can be advantageous, allowing them to function as catalysts or bases under conditions where stronger, non-fluorinated amines might cause unwanted side reactions. Chiral β-fluoroamines, for instance, are increasingly used in medicinal compounds and can be synthesized via organocatalytic methods. nih.gov The development of enantioselective fluorination of aldehydes using chiral amine catalysts highlights the synergy between organocatalysis and fluorine chemistry. princeton.eduresearchgate.net

Derivatives of this compound could potentially be employed as chiral catalysts or ligands in asymmetric synthesis. The trifluoromethyl group could influence the steric and electronic environment of the catalytic pocket, potentially leading to high levels of stereocontrol in reactions. The combination of the lipophilic butyl and trifluorobutyl groups could also enhance solubility in nonpolar organic solvents, which is often beneficial in catalytic processes.

Transition Metal-Catalyzed Reactions

The introduction of a trifluoromethyl group can significantly influence the reactivity of an amine in transition metal-catalyzed reactions. While specific studies on this compound are not extensively documented, the behavior of analogous fluoroalkylamines in palladium- and rhodium-catalyzed reactions provides valuable insights into its potential reactivity.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. wikipedia.org The presence of the electron-withdrawing trifluoromethyl group in fluoroalkylamines can impact their nucleophilicity and the stability of the resulting products. nih.gov For instance, the coupling of fluoroalkylamines with aryl halides often requires carefully optimized conditions to achieve high yields, as the fluoroalkylaniline products can be unstable under typical basic and high-temperature conditions. nih.gov

Research on the palladium-catalyzed arylation of trifluoroethylamine with various aryl bromides and chlorides has demonstrated the feasibility of such transformations. These reactions often employ specialized phosphine ligands to facilitate the catalytic cycle. The choice of base is also critical, with weaker bases sometimes being necessary to prevent decomposition of the fluorinated products. nih.gov It is plausible that this compound would exhibit similar reactivity, participating in palladium-catalyzed C-N bond formation with appropriate tuning of the catalytic system.

The following interactive table summarizes representative conditions and yields for the palladium-catalyzed arylation of a related fluoroalkylamine, which can serve as a model for the potential reactivity of this compound.

Aryl HalideLigandBaseCatalyst Loading (mol %)Temperature (°C)Time (h)Yield (%)
4-n-ButylbromobenzeneAdBippyPhosKOPh0.101001595
4-ChlorotolueneAdBippyPhosKOPh0.501102485
2-BromopyridinetBuBippyPhosNaOPh0.601001878

Data derived from studies on analogous fluoroalkylamines. nih.gov

Rhodium-catalyzed reactions also offer potential pathways for the functionalization of amines. For example, rhodium catalysts have been employed in C-H amination reactions, which allow for the direct conversion of C-H bonds into C-N bonds. nih.gov While these methods have been more extensively studied for substrates with directing groups, the development of intermolecular C-H amination of simple hydrocarbons suggests the possibility of engaging fluoroalkylamines in similar transformations. researchgate.net The reactivity of this compound in such systems would likely depend on the catalyst's ability to activate the C-H bonds of a reaction partner in the presence of the fluorinated amine.

Stability and Selectivity in Chemical Transformations

The stability and selectivity of this compound in chemical transformations are critical considerations for its synthetic applications. The presence of the trifluoromethyl group can impart both electronic and steric effects that influence the molecule's behavior.

Fluoroalkylanilines, the products of C-N coupling reactions with fluoroalkylamines, are known to be sensitive to the reaction conditions, particularly to heat and strong bases. nih.gov This instability suggests that transformations involving this compound would require mild reaction conditions to preserve the integrity of the desired products. The electron-withdrawing nature of the CF3 group can increase the acidity of the N-H protons, potentially leading to side reactions or decomposition in the presence of strong bases.

In terms of selectivity, the steric bulk of the n-butyl group and the electronic influence of the trifluoromethyl group would likely play significant roles. In transition metal-catalyzed reactions, the regioselectivity of C-N bond formation with unsymmetrical aryl halides would be influenced by both electronic factors of the aryl halide and the steric profile of the amine and the catalyst's ligand sphere.

For instance, in palladium-catalyzed aminations, the selectivity for coupling at different positions on a polysubstituted aromatic ring can often be controlled by the choice of ligand. wikipedia.org It is anticipated that with a carefully selected catalytic system, this compound could be coupled with high selectivity.

The following table outlines the potential stability and selectivity considerations for this compound in chemical transformations, based on observations from related compounds.

Transformation TypePotential Stability IssuesFactors Influencing Selectivity
Palladium-Catalyzed C-N CouplingProduct instability under high temperatures and strong bases.Ligand structure, electronic properties of the aryl halide, steric hindrance.
Rhodium-Catalyzed C-H AminationPotential for catalyst deactivation or side reactions involving the fluorinated tail.Directing group on the substrate (if any), catalyst design, reaction conditions.

Spectroscopic Characterization Methodologies for N Butyl 4,4,4 Trifluorobutan 1 Amine and Its Derivatives in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei. For fluorinated compounds like N-butyl-4,4,4-trifluorobutan-1-amine, multinuclear NMR experiments are essential.

¹H NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. In this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the butyl chain and the amine group.

The electron-withdrawing trifluoromethyl (CF₃) group significantly influences the chemical shifts of nearby protons, causing them to appear at a lower field (higher ppm) compared to a non-fluorinated alkane. The protons on the carbon adjacent to the CF₃ group (C4) would be the most deshielded. The chemical shifts would progressively decrease for protons further away from the CF₃ group. The protons on the carbon adjacent to the nitrogen atom (C1) would also be deshielded due to the electronegativity of nitrogen.

Expected ¹H NMR Data for this compound:

ProtonsExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling
H-1 (-CH₂-NH₂)~2.7Triplet (t)Coupling to H-2
H-2 (-CH₂-)~1.6Multiplet (m)Coupling to H-1 and H-3
H-3 (-CH₂-)~1.8Multiplet (m)Coupling to H-2 and H-4
H-4 (-CH₂-CF₃)~2.2Multiplet (m)Coupling to H-3 and F
-NH₂Variable, broadSinglet (s)

Note: The chemical shifts and coupling constants are estimations based on related structures and general principles of NMR spectroscopy.

¹⁹F NMR for Fluorine Chemical Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique and is crucial for the characterization of fluorinated compounds. wikipedia.org The chemical shift of the fluorine atoms is highly dependent on their electronic environment. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. This signal would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons (H-4). The large chemical shift range of ¹⁹F NMR makes it an excellent tool for identifying and quantifying fluorinated compounds. acs.org The chemical shift for a CF₃ group in an aliphatic chain is typically observed in the range of -60 to -70 ppm relative to CFCl₃. ucsb.edu

¹³C NMR for Carbon Skeleton Confirmation

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. In the proton-decoupled ¹³C NMR spectrum of this compound, four distinct signals would be expected for the four carbon atoms of the butyl chain. The carbon atom bonded to the three fluorine atoms (C4) would exhibit a quartet due to one-bond coupling with the fluorine atoms (¹JCF). blogspot.com The chemical shifts of the carbons are influenced by the electronegativity of the attached and nearby atoms.

Expected ¹³C NMR Data for this compound:

CarbonExpected Chemical Shift (δ, ppm)Expected Multiplicity (due to ¹⁹F)
C-1 (-CH₂-NH₂)~40-50Singlet
C-2 (-CH₂-)~20-30Singlet
C-3 (-CH₂-)~25-35Quartet (minor coupling)
C-4 (-CH₂-CF₃)~120-130Quartet (major coupling)

Note: The chemical shifts are estimations based on analogous compounds and established ¹³C NMR principles.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule. nih.gov

COSY: A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between H-1 and H-2, H-2 and H-3, and H-3 and H-4, confirming the sequential arrangement of the methylene groups in the butyl chain.

HSQC: An HSQC spectrum correlates directly bonded ¹H and ¹³C atoms. This would allow for the definitive assignment of each carbon signal to its attached proton(s). For example, the proton signal at ~2.7 ppm (H-1) would show a correlation to the carbon signal at ~40-50 ppm (C-1).

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₄H₈F₃N), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (127.11 g/mol ). nih.gov

The fragmentation of the molecular ion provides a fingerprint that can aid in structure elucidation. Common fragmentation pathways for aliphatic amines include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). For this compound, this would lead to the formation of a prominent iminium ion.

Expected Fragmentation Pattern in Mass Spectrometry:

m/zFragment
127[CH₃(CH₂)₃NH₂CF₃]⁺ (Molecular Ion)
98[M - C₂H₅]⁺
82[M - C₃H₅]⁺
68[M - C₄H₇]⁺
30[CH₂=NH₂]⁺ (from alpha-cleavage)

Note: This table represents a prediction of possible major fragments based on typical amine fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the primary amine and the C-F bonds of the trifluoromethyl group.

N-H Stretching: Primary amines typically show two medium-intensity absorption bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. ucsb.edu

N-H Bending: A bending vibration for the N-H bond of a primary amine is expected in the range of 1590-1650 cm⁻¹.

C-H Stretching: Absorption bands for the C-H stretching of the aliphatic butyl chain would be observed in the region of 2850-2960 cm⁻¹.

C-F Stretching: The C-F stretching vibrations of the CF₃ group are typically strong and appear in the region of 1000-1400 cm⁻¹. These are often multiple strong bands. nih.gov

C-N Stretching: The C-N stretching vibration for an aliphatic amine is expected to be in the 1020-1250 cm⁻¹ region. ucsb.edu

Summary of Expected IR Absorption Bands:

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
N-HAsymmetric & Symmetric Stretch3300-3500
N-HBend1590-1650
C-HStretch2850-2960
C-FStretch1000-1400 (strong, multiple bands)
C-NStretch1020-1250

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for unambiguously determining the molecular structure, conformation, and packing of molecules in the solid state. For this compound and its derivatives, X-ray crystallography can elucidate the influence of the trifluoromethyl group on the molecular geometry and intermolecular interactions.

A notable example is the structural analysis of N-Boc protected derivatives of γ-trifluoromethylated amines, which has been successfully performed using single-crystal X-ray diffraction. These studies provide a basis for understanding the solid-state conformations of molecules containing the 4,4,4-trifluorobutyl amine scaffold.

Detailed Research Findings

In a study focused on the synthesis of chiral γ-trifluoromethylated amines, the absolute configurations of key intermediates were unequivocally determined by X-ray single-crystal diffraction analysis of their N-Boc derivatives. nih.govacs.org Specifically, the crystal structures of (R)-N-Boc-1-(4-bromophenyl)-4,4,4-trifluorobutan-1-amine and (1R,3R)-N-Boc-1-(4-bromophenyl)-3-methyl-4,4,4-trifluorobutan-1-amine were resolved. This analysis was crucial for confirming the stereochemistry of the synthetic products. nih.govacs.org

Below is a data table summarizing the crystallographic information for a related N-Boc protected γ-trifluoromethylated amine derivative.

Interactive Data Table: Crystallographic Data for a Related Compound (Note: The following data is representative of a derivative and not this compound itself.)

Compound Name (R)-N-Boc-1-(4-bromophenyl)-4,4,4-trifluorobutan-1-amine
Chemical Formula C₁₅H₁₉BrF₃NO₂
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 6.01 Å, b = 15.23 Å, c = 18.54 Å
Volume (ų) 1697
Z (Molecules per unit cell) 4
Key Conformational Features The trifluoromethyl group influences the local geometry.

This data is based on findings from studies on related chiral trifluoromethylated amines and serves as an illustrative example. nih.govacs.org

The solid-state structure of such derivatives provides valuable information on the preferred conformations of the trifluorobutyl chain and the spatial arrangement of the amine functionality. This data is instrumental for computational modeling and for understanding the structure-activity relationships of this class of compounds in various applications.

Computational and Theoretical Studies on N Butyl 4,4,4 Trifluorobutan 1 Amine and Analogs

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

The introduction of a trifluoromethyl (-CF₃) group significantly impacts the electronic properties of the amine. mdpi.com The strong electron-withdrawing nature of the -CF₃ group reduces the electron density on the nitrogen atom, which in turn lowers the amine's basicity compared to its non-fluorinated analogs. nih.gov DFT calculations can quantify this effect by computing properties such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO and LUMO), and various reactivity descriptors.

MEP maps visually represent the charge distribution on the molecule's surface, identifying regions susceptible to electrophilic or nucleophilic attack. For a fluorinated amine, these maps typically show a region of positive electrostatic potential around the amine group's hydrogen atoms and a negative potential near the nitrogen's lone pair, although the latter is less pronounced than in non-fluorinated amines due to inductive effects.

Frontier molecular orbital analysis provides insights into chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting how the molecule will interact with other chemical species. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical stability. DFT calculations show that fluorination can alter these energy levels significantly. nih.gov

Table 1: Predicted Electronic Properties of a Primary Alkylamine vs. a Fluorinated Analog using DFT

PropertyTypical Primary Alkylamine (e.g., Butylamine)Typical γ-Trifluorinated Primary Amine (e.g., N-butyl-4,4,4-trifluorobutan-1-amine)Reference
HOMO EnergyHigher (more easily oxidized)Lower (less easily oxidized) nih.gov
LUMO EnergyHigherLower nih.gov
HOMO-LUMO GapLargerSlightly Smaller or Comparable nih.gov
Nitrogen Atom Basicity (pKa)~10.6Lower (e.g., ~9.7 for 4,4,4-trifluorobutylamine) nih.govnih.gov
Molecular Dipole MomentModerateHigher due to polar C-F bonds mdpi.com

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the complex reaction mechanisms involving fluorinated amines. By calculating the potential energy surface for a proposed reaction, chemists can identify transition states, intermediates, and the associated energy barriers. This information helps to determine the most likely pathway a reaction will follow.

For the synthesis or reaction of this compound, computational studies can explore various mechanistic possibilities. For instance, in reactions involving nucleophilic substitution, DFT can model the approach of the nucleophile, the formation of the transition state, and the departure of the leaving group. These calculations can help explain regioselectivity and stereoselectivity. nih.gov

Studies on the synthesis of related fluorinated amines have used computational modeling to support proposed mechanisms. For example, in the synthesis of trifluoromethylamines from thiocarbamoyl fluorides, computational analysis can help understand the desulfurinative fluorination process. acs.orgnih.gov Similarly, in copper-catalyzed fluorination reactions, DFT calculations have been used to map out the entire catalytic cycle, including substrate coordination, bond activation (e.g., C-H or C-C cleavage), and product formation, revealing the energetics of each step. nih.gov These studies show that computational modeling can distinguish between different potential pathways, such as those involving radical intermediates versus concerted processes. nih.govacs.org

Table 2: Key Parameters Determined via Mechanistic Computational Modeling

ParameterDescriptionSignificanceReference
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur.Determines the reaction rate; lower barriers indicate faster reactions. nih.gov
Reaction Energy (ΔG_rxn)The overall free energy change from reactants to products.Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). nih.gov
Transition State GeometryThe molecular structure at the highest point on the reaction energy profile.Provides insight into the bond-making and bond-breaking processes. mdpi.com
Intermediate StructuresMetastable species formed during the reaction.Helps to build a complete picture of the multi-step reaction pathway. researchgate.net

Conformational Analysis and Stereochemical Predictions

The flexibility of the butyl chain in this compound allows it to adopt multiple spatial arrangements, or conformations. Computational methods are used to perform a systematic search of the potential energy surface to identify the most stable conformers and to determine the energy barriers for rotation around the single bonds.

The presence of the bulky and highly polar trifluoromethyl group can create specific conformational preferences. acs.org For example, gauche and anti conformations around the C-C bonds will have different energies due to steric hindrance and electrostatic interactions (e.g., dipole-dipole interactions between the C-F bonds and the amine group). Computational studies on similar fluorinated molecules, such as ortho-fluorinated 2-phenylethylamine, have shown that fluorine substitution can significantly affect the conformational landscape. nih.govacs.org

By calculating the relative energies of all possible conformers, a Boltzmann distribution can be predicted, which indicates the population of each conformer at a given temperature. This information is critical as the reactivity and spectroscopic properties of the molecule are an average over all populated conformations. For reactions involving chiral centers, computational modeling can also predict which diastereomer is more likely to form by comparing the energies of the diastereomeric transition states.

Table 3: Example of a Conformational Energy Profile for a Butyl Chain Segment

Conformer (Dihedral Angle)Relative Energy (kcal/mol)DescriptionReference
Anti (~180°)0 (most stable)The terminal groups are farthest apart, minimizing steric hindrance. nih.gov
Gauche (~60°)~0.9The terminal groups are closer, leading to some steric strain. mdpi.com
Eclipsed (~0°)4-6 (rotational barrier)A high-energy state corresponding to a transition state for rotation. mdpi.com

Prediction of Spectroscopic Parameters

Computational chemistry allows for the accurate prediction of various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data. For this compound, key spectroscopic techniques include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts. This is particularly useful for ¹⁹F NMR, as the chemical shifts are highly sensitive to the local electronic environment. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. Comparing these predicted spectra with experimental results can confirm the molecular structure and provide confidence in the assignment of complex spectra. lodz.pl

IR Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic positions. The predicted frequencies often need to be scaled by a small factor to account for approximations in the theoretical model and anharmonicity. These calculated spectra can aid in the assignment of experimental IR absorption bands to specific molecular vibrations, such as N-H stretching, C-F stretching, and CH₂ bending modes. nih.govacs.org

Table 4: Typical Predicted Spectroscopic Data for a γ-Trifluorinated Amine

Spectroscopic ParameterPredicted Value/RangeAssociated Molecular Motion/EnvironmentReference
¹⁹F NMR Chemical Shift-60 to -75 ppm (relative to CFCl₃)-CF₃ group adjacent to an alkyl chain. nih.gov
¹³C NMR Chemical Shift (-CF₃)~125 ppm (quartet due to ¹JC-F coupling)Carbon of the trifluoromethyl group. acs.org
IR Frequency (C-F stretch)1100-1350 cm⁻¹ (strong)Stretching vibrations of the carbon-fluorine bonds. acs.org
IR Frequency (N-H stretch)3300-3500 cm⁻¹ (medium)Stretching vibrations of the amine N-H bonds. nih.gov

Derivatization and Functionalization of the N Butyl 4,4,4 Trifluorobutan 1 Amine Scaffold in Organic Synthesis

Synthesis of Novel Trifluorinated Alkyl Amine Derivatives

The primary amine functionality of N-butyl-4,4,4-trifluorobutan-1-amine is a key handle for a wide range of chemical transformations, allowing for the synthesis of diverse trifluorinated alkyl amine derivatives. Standard amine derivatization reactions can be readily applied to this scaffold.

N-alkylation of primary amines, including fluorinated variants, can be achieved using alkyl halides in the presence of a base. researchgate.net For instance, the reaction of an amine with an alkyl bromide in a solvent like dimethyl sulfoxide (B87167) (DMSO) with potassium carbonate as the base is a common method. researchgate.net This approach allows for the introduction of various alkyl chains onto the nitrogen atom of the this compound, leading to secondary or tertiary amines depending on the reaction conditions and the nature of the alkyl halide. researchgate.net

Another important derivatization is the formation of carbamates, which serve as protecting groups for the amine functionality in multi-step syntheses. researchgate.net The reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a widely used method for introducing the tert-butyloxycarbonyl (Boc) protecting group. researchgate.net This chemoselective reaction is typically high-yielding and prevents the amine from participating in undesired side reactions. researchgate.net

Furthermore, the incorporation of fluorine into organic molecules can significantly influence their biological activity and pharmacokinetic properties. ontosight.ai The synthesis of derivatives from scaffolds like this compound is of interest for drug design, leveraging the unique properties conferred by the trifluoromethyl group, such as increased stability due to strong carbon-fluorine bonds. ontosight.ai

Below is a table summarizing common derivatization reactions applicable to the this compound scaffold.

Reaction TypeReagentsProduct Type
N-AlkylationAlkyl Halide, Base (e.g., K₂CO₃)Secondary/Tertiary Amine
N-AcylationAcyl Halide or Anhydride, BaseAmide
N-SulfonylationSulfonyl Chloride, BaseSulfonamide
Carbamate FormationDi-tert-butyl dicarbonate (Boc₂O)N-Boc Protected Amine
Reductive AminationAldehyde or Ketone, Reducing AgentSecondary/Tertiary Amine

Formation of Fluorinated Heterocyclic Compounds from this compound Precursors

The this compound scaffold is a valuable starting material for the synthesis of various fluorinated nitrogen-containing heterocyclic compounds. These heterocycles are privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules.

Trifluoromethyl-Substituted Aziridines and Azetidines

Trifluoromethyl-substituted aziridines and azetidines are of significant interest as building blocks for more complex molecules. researchgate.net While direct synthesis from this compound is not explicitly detailed in the provided sources, general synthetic strategies for these heterocycles often involve precursors that could be derived from it.

One common route to azetidines involves the intramolecular nucleophilic substitution of γ-haloamines. nih.gov this compound could, in principle, be converted into a suitable precursor, such as a γ-chloro-(trifluoromethyl)amine, which could then undergo cyclization to form a trifluoromethyl-substituted azetidine (B1206935) ring. nih.gov The synthesis of 2-(trifluoromethyl)azetidines has been achieved through various methods, including the ring-expansion of trifluoromethyl-substituted aziridines and the cycloaddition of ketenes with trifluoromethyl imines. nih.govresearchgate.net

The synthesis of trifluoromethylated aziridines can be accomplished from trifluoromethylated amines or imines. researchgate.netresearchgate.net For example, the reaction of sulfur ylides with N-tert-butanesulfinyl ketimines bearing a trifluoromethyl group can produce trifluoromethylated aziridines with good diastereoselectivity. researchgate.net

Fluorinated Pyrrolidines and Other Nitrogen Heterocycles

The synthesis of fluorinated pyrrolidines and other nitrogen heterocycles is an active area of research. e-bookshelf.de The this compound can serve as a precursor for constructing these ring systems. Intramolecular cyclization reactions are a key strategy. For example, by introducing appropriate functional groups onto the butyl chain, it is possible to facilitate ring closure to form five-membered pyrrolidine (B122466) rings or other larger heterocycles.

The synthesis of pyrrolidine derivatives can be achieved through various routes, including the alkylation of an amine followed by cyclization. google.com For instance, reacting the amine with a molecule containing a leaving group at the appropriate position can lead to the formation of the heterocyclic ring.

β-Trifluoroalkyl Aminovinyl Ketone Synthesis

β-Trifluoroalkyl aminovinyl ketones are a class of compounds that have been synthesized and evaluated for their biological activities. nih.gov Research has shown the synthesis of ten different β-trifluoroalkyl aminovinyl ketone derivatives, with (Z)-3-amino-4,4,4-trifluoro-1-(4-chlorophenyl)but-2-en-1-one demonstrating significant inhibitory effects on various phytopathogenic fungi. nih.gov The synthesis of these compounds often involves the condensation of a β-diketone or a related precursor with an amine. The general structure (Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-one is considered the minimum structural requirement for fungitoxic activity in this class of compounds. nih.gov

More recent methods have focused on photoredox three-component reactions to synthesize medicinally relevant β-trifluoromethyl β-amino ketones from starting materials like N-trifluoroethylhydroxylamine derivatives, styrenes, and DMSO. nih.gov

The table below presents examples of synthesized β-trifluoroalkyl aminovinyl ketone derivatives and their reported activity.

CompoundTarget PathogenActivityReference
(Z)-3-amino-4,4,4-trifluoro-1-(4-chlorophenyl)but-2-en-1-oneVarious phytopathogenic fungiHigh inhibitory effect nih.gov
(Z)-3-amino-4,4,4-trifluoro-1-phenylbut-2-en-1-oneFungiMinimal structural requirement for fungitoxicity nih.gov

Development of Trifluoroalkylated Amino Acid Analogs

The incorporation of fluorinated moieties into amino acids is a strategy to create analogs with modified properties, such as increased stability or altered biological activity. The N-arylation of amino acid esters is a known transformation, though it can be challenging to achieve stereoretentively. researchgate.net While not directly employing this compound, the principles of amine modification can be applied. For instance, the trifluorobutyl group from the scaffold could be incorporated into an amino acid structure to create a novel trifluoroalkylated amino acid analog. This could potentially be achieved by using the amine as a nucleophile to open a suitably substituted amino acid precursor, such as an epoxide or a lactone, or through coupling reactions.

The development of β-trifluoromethyl β-amino ketones also provides a pathway to trifluoroalkylated amino acid analogs, as these ketones can serve as versatile building blocks for further synthetic transformations. nih.gov

Advanced Research Applications of N Butyl 4,4,4 Trifluorobutan 1 Amine in Synthetic Chemistry and Chemical Biology

Utility as a Building Block in Complex Molecular Synthesis

In the realm of complex organic synthesis, primary amines are fundamental synthons, participating in a wide array of chemical transformations such as amidation, reductive amination, N-alkylation, and the formation of imines. organic-chemistry.orgorganic-chemistry.org N-butyl-4,4,4-trifluorobutan-1-amine leverages this reactivity, acting as a vehicle to introduce the 4,4,4-trifluorobutyl group into diverse molecular scaffolds. The use of such fluorinated building blocks is a dominant strategy in modern drug discovery, enabling the systematic modification of lead compounds to optimize their pharmacological profiles. nih.gov The incorporation of the trifluorobutyl moiety can impart unique properties that are difficult to achieve with non-fluorinated analogues.

A key application of this compound is in the construction of fluorinated bioisosteres. Bioisosteres are chemical groups that can replace other groups within a biologically active molecule without significantly altering its essential biological activity, yet potentially improving its properties. The trifluoromethyl group is a well-established bioisostere for methyl and chloro groups, while the broader trifluorobutyl group can serve as a replacement for various alkyl chains. mdpi.com

The strategic replacement of a standard alkyl group with a 4,4,4-trifluorobutyl moiety can lead to several beneficial changes:

Modulated Lipophilicity: While fluorination of aromatic systems typically increases lipophilicity, the fluorination of aliphatic chains can decrease it, leading to improved aqueous solubility and more favorable pharmacokinetic profiles. nih.govacs.org

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes. mdpi.com

Altered Conformation and Binding: The electronegative fluorine atoms can influence the conformation of the alkyl chain and create unique electrostatic interactions with biological targets, potentially enhancing binding affinity. researchgate.net

These attributes make the 4,4,4-trifluorobutyl group, installed via this compound, an excellent component for designing research probes and novel therapeutic candidates.

Property Comparison: C-H vs. C-F Bonds
Attribute C-H Bond
Average Bond Dissociation Energy~414 kJ/mol
Electronegativity (Pauling Scale)H: 2.20
ConsequenceMore susceptible to metabolic oxidation

The primary amine functionality of this compound allows for its use in the synthesis of ligands for metal catalysis. Through reactions such as Schiff base condensation with aldehydes or ketones, or multi-step N-alkylation protocols, it can be converted into mono- or polydentate ligands. nih.gov

The presence of the trifluorobutyl group on the ligand backbone can significantly modulate the properties of the resulting metal complex. The strong electron-withdrawing nature of the trifluoromethyl group can alter the electronic density at the metal center, thereby tuning its reactivity, selectivity, and catalytic activity. Furthermore, the chemical inertness and thermal stability conferred by the C-F bonds can enhance the robustness and lifespan of the catalyst under demanding reaction conditions.

Intermediacy in the Synthesis of Research Compounds with Enhanced Properties

This compound is a key intermediate for synthesizing advanced research compounds where specific molecular properties are desired. By incorporating the 4,4,4-trifluorobutyl group, medicinal chemists can strategically enhance the drug-like characteristics of a molecule. nih.govdntb.gov.ua The introduction of this moiety has been shown to improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeability. researchgate.netacs.org The high metabolic stability, for instance, is a direct result of the high dissociation energy of the C-F bond, which resists enzymatic cleavage that would otherwise occur at a C-H bond. mdpi.com This makes the compound a valuable precursor for developing more durable and effective therapeutic agents.

Strategies for Enhancing Molecular Properties through Fluorination in Chemical Biology Contexts

The use of this compound is part of a broader strategy in chemical biology that leverages the unique properties of fluorine to modulate molecular behavior in a biological environment. researchgate.net

Key strategic enhancements include:

Blocking Metabolic Oxidation: The substitution of hydrogen with fluorine at a site prone to metabolic attack (e.g., by cytochrome P450 enzymes) is a common and effective strategy to increase a drug's half-life. The strength of the C-F bond effectively blocks this metabolic pathway. mdpi.comresearchgate.net

Tuning pKa: The inductive electron-withdrawing effect of the trifluoromethyl group can lower the basicity (pKa) of nearby amines. This allows for fine-tuning the ionization state of a molecule at physiological pH, which is critical for target binding, solubility, and the ability to cross cellular membranes.

Improving Target Affinity: The highly polarized C-F bond can participate in favorable dipole-dipole or orthogonal multipolar interactions (e.g., with amide groups in a protein backbone), which can contribute to higher binding affinity and selectivity for the biological target. researchgate.net

Impact of Aliphatic Fluorination on Molecular Properties
Property Observed Effect of Trifluoroalkyl Group
Metabolic StabilityIncreased
Lipophilicity (LogP)Often Decreased
Basicity (pKa) of nearby aminesDecreased
Binding AffinityPotentially Increased

Future Directions in N Butyl 4,4,4 Trifluorobutan 1 Amine Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of N-butyl-4,4,4-trifluorobutan-1-amine will likely prioritize green and sustainable methodologies to minimize environmental impact and enhance efficiency. Key areas of development are expected to include biocatalysis and flow chemistry.

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity and mild reaction conditions. nih.gov Future research could focus on identifying or engineering enzymes, such as transaminases or reductases, capable of converting suitable trifluorinated precursors into this compound. This would represent a significant advancement towards environmentally benign production methods. The discovery of fluorinase enzymes, which can form carbon-fluorine bonds, opens up possibilities for the biosynthesis of a wide range of organofluorine compounds. nih.gov

Flow Chemistry: Continuous flow technologies offer enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous for handling hazardous fluorinating reagents. nih.gov The development of a continuous flow process for the synthesis of this compound could enable safer and more efficient production. nih.gov This could involve the use of immobilized reagents or catalysts to streamline purification and minimize waste.

A comparative overview of potential synthetic strategies is presented in Table 1.

Synthesis StrategyPotential AdvantagesPotential Challenges
Traditional Batch Synthesis Well-established procedures for similar compounds.Often involves hazardous reagents, harsh conditions, and significant waste generation.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. nih.govEnzyme discovery and engineering can be time-consuming and costly.
Flow Chemistry Enhanced safety, scalability, precise reaction control, potential for automation. nih.govInitial setup costs can be high; optimization of flow parameters is required.
Photoredox Catalysis Mild reaction conditions, utilization of visible light as a sustainable energy source.Requires careful selection of photocatalysts and optimization of light-driven reaction conditions.

Exploration of Unprecedented Reactivity Patterns

The presence of a highly electronegative trifluoromethyl group can significantly influence the reactivity of the amine functionality and the adjacent C-H bonds. Future research should aim to explore and exploit these electronic effects to uncover novel chemical transformations.

The trifluoromethyl group is a powerful electron-withdrawing group, which can decrease the basicity of the amine. wikipedia.org This altered basicity could lead to unique reactivity in, for example, N-alkylation or N-acylation reactions. Furthermore, the potential for neighboring group participation of the trifluoromethyl group in reactions at the amine or along the butyl chain warrants investigation. While neighboring group participation is well-documented for various functional groups, its role in the context of a γ-trifluoromethyl group is an area ripe for exploration. wikipedia.org

Future studies could investigate:

C-H Bond Functionalization: The activation of C-H bonds adjacent to the trifluoromethyl group or the amine could lead to the synthesis of novel derivatives.

Intramolecular Cyclizations: The unique electronic properties of the molecule might facilitate novel intramolecular cyclization reactions to form fluorinated heterocyclic compounds.

Reactions involving the C-F bond: While C-F bonds are generally strong, their activation under specific catalytic conditions is an expanding area of research and could lead to unprecedented transformations. chem8.org

Expansion of Derivatives for Diverse Research Applications

A significant future direction will be the synthesis and evaluation of a diverse library of this compound derivatives for various applications. The incorporation of fluorine is known to enhance properties such as metabolic stability and lipophilicity in drug candidates. cam.ac.uk

Pharmaceutical Applications: Derivatives could be designed as potential therapeutic agents. For example, modification of the primary amine to secondary or tertiary amines, or its incorporation into heterocyclic scaffolds, could yield compounds with interesting biological activities. The trifluoromethyl group is a common motif in many pharmaceuticals, and its presence in this scaffold could be advantageous. wikipedia.org

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorinated moieties is a common strategy in the design of modern pesticides and herbicides. Derivatives of this compound could be screened for their potential as active ingredients in new agrochemical formulations.

Materials Science: Fluorinated compounds are known for their unique properties, such as hydrophobicity and thermal stability. Derivatives of this compound could be explored as building blocks for novel polymers, surfactants, or coatings with specialized properties.

Table 2 outlines potential derivatives and their hypothetical applications.

Derivative ClassPotential Synthetic RouteHypothetical Application Area
Secondary/Tertiary Amines N-alkylation, Reductive aminationPharmaceutical intermediates, Agrochemicals
Amides/Sulfonamides N-acylation, N-sulfonylationBioactive molecules, Polymer precursors
Heterocyclic Derivatives Cyclocondensation reactionsDrug discovery, Organic electronics
Quaternary Ammonium Salts N-alkylation with excess alkyl halidePhase-transfer catalysts, Ionic liquids

Advanced Mechanistic Insights through Integrated Experimental and Computational Approaches

A deep understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing methods and developing new ones. A synergistic approach combining experimental and computational techniques will be instrumental in achieving this.

Experimental Studies:

Kinetic Analysis: Detailed kinetic studies can provide valuable information about reaction rates, orders, and the influence of various parameters, helping to elucidate reaction pathways.

Isotopic Labeling: The use of isotopically labeled starting materials (e.g., with ¹³C, ²H, or ¹⁵N) can help trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

In-situ Spectroscopy: Techniques such as in-situ NMR and IR spectroscopy can allow for the direct observation of reaction intermediates, providing a real-time picture of the chemical transformation.

Computational Chemistry:

Density Functional Theory (DFT): DFT calculations can be employed to model reaction pathways, calculate transition state energies, and predict the geometries of intermediates and products. nih.gov This can provide a theoretical framework for understanding experimentally observed reactivity and selectivity.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of molecules, including conformational changes and interactions with solvents or catalysts, which can influence reaction outcomes.

By integrating these experimental and computational approaches, researchers can gain a comprehensive understanding of the chemical behavior of this compound and its derivatives, paving the way for the rational design of new synthetic methods and functional molecules.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-butyl-4,4,4-trifluorobutan-1-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 4,4,4-trifluorobutan-1-amine with butyl bromide under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C. Catalysts like tetrabutylammonium bromide (TBAB) improve phase transfer. Yield optimization requires inert atmospheres (N₂/Ar), slow reactant addition, and real-time monitoring via GC-MS or TLC. Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) ensures ≥95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify amine protons (δ 1.2–2.5 ppm) and CF₃ groups (¹³C δ 110–125 ppm, J coupling ~270 Hz).
  • FT-IR : Confirm N-H stretches (3300–3500 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
  • HRMS : Exact mass calculation (e.g., C₈H₁₆F₃N: 191.12 g/mol) validates molecular integrity.
    Cross-referencing with computational simulations (DFT) resolves structural ambiguities .

Advanced Research Questions

Q. How does the metabolic oxidation of this compound influence its toxicological profile, and what analytical methods validate these pathways?

  • Methodological Answer : Metabolic studies in Sprague-Dawley rats or human liver microsomes reveal ω-oxidation blocking due to trifluoromethyl groups, redirecting toxicity to hepatic tissues. LC-MS/MS identifies metabolites (e.g., hydroxylated intermediates). Comparative assays with non-fluorinated analogs (e.g., N-nitrosodibutylamine) confirm fluorination’s role in reducing bladder carcinogenicity but increasing hepatocellular carcinoma risk .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311++G**) model transition states and activation energies. Solvent effects (PCM models) and Fukui indices identify electrophilic sites. Benchmarking against experimental kinetic data (e.g., Arrhenius plots) refines predictive accuracy. Software: Gaussian 16 or ORCA .

Q. How should researchers resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer :

  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥98% purity, excluding impurity-driven artifacts.
  • Assay Standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media).
  • Meta-Analysis : Apply Fisher’s exact test to compare cytotoxicity datasets (e.g., IC₅₀ variability across cell lines).
  • Falsification Protocols : Cross-validate in vitro results with in vivo models (e.g., xenograft mice) .

Key Notes

  • Methodological Rigor : Emphasized reproducibility (e.g., inert conditions, purity thresholds).
  • Advanced Tools : Integrated computational and empirical validation for data reliability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.